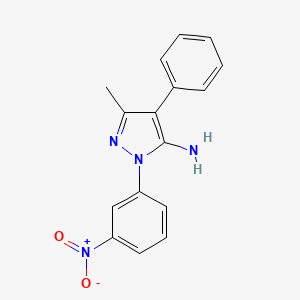
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group, a nitrophenyl group, a phenyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The 3-methyl, 1-(3-nitrophenyl), and 4-phenyl substitutions would be attached to this ring .Chemical Reactions Analysis
Pyrazole compounds, due to the presence of nitrogen atoms in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The presence of the nitro group could make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point .Aplicaciones Científicas De Investigación
Square Planar Mononuclear Pd(II) Complexes
- Research shows that derivatives of 1H-pyrazole, similar to the compound , have been used to create unique square planar Pd(II) complexes. These complexes exhibit a helical twist and are significant for their structural uniqueness (Drew et al., 2007).
Hydrogen-bonded Structures in Isomeric Compounds
- Studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a compound structurally related to 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, reveal complex hydrogen-bonded sheets and chains. This illustrates the compound's potential in forming diverse molecular architectures (Portilla et al., 2007).
Coordination Chemistry with Transition Metals
- Research on complexes formed with Co(II), Ni(II), and Cu(II) using similar azo-aminopyrazole ligands demonstrates the versatility of these compounds in coordination chemistry. This could imply potential applications in catalysis or materials science (Abdel-Ghani et al., 2015).
Structural Analysis through XRD and DFT Studies
- X-ray diffraction and DFT calculations on pyrazole derivatives, including those similar to the compound , have been conducted to understand their reactivity and structural properties. This research is crucial for developing new synthetic routes and understanding molecular behavior (Szlachcic et al., 2020).
Hydrogel Formation and Rheology
- Certain derivatives of 1H-pyrazol-5-ylamines, closely related to the compound , have been used to form hydrogels. The study of their rheological properties and morphology can lead to applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Frontier Molecular Orbital and Spectral Analysis
- Spectral and structural characteristics of conjugated pyrazoles have been studied, highlighting the influence of functional groups on their properties. This research aids in understanding the electronic structure and potential applications in dye and pigment chemistry (Ibnaouf et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(12-6-3-2-4-7-12)16(17)19(18-11)13-8-5-9-14(10-13)20(21)22/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCINFGJHRCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

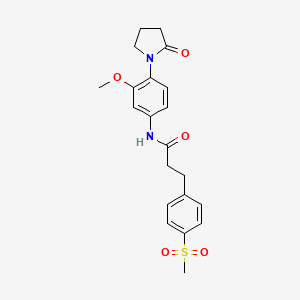
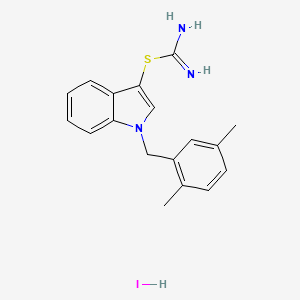

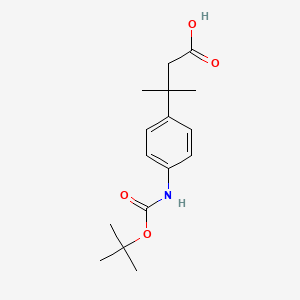

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)
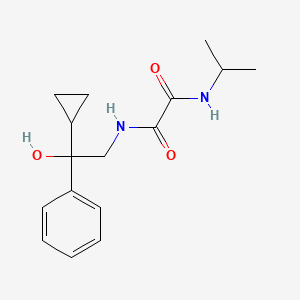
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)
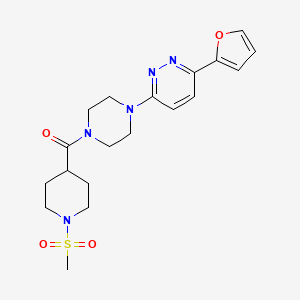
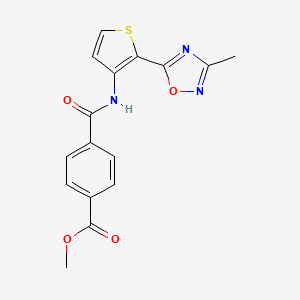

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)